molecular formula C16H16N2O5S B2717857 ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid CAS No. 317804-68-5

({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid

Cat. No.: B2717857
CAS No.: 317804-68-5
M. Wt: 348.37
InChI Key: CPNDWLIIQRYPLM-UHFFFAOYSA-N
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Description

({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid is a sulfonamide derivative characterized by a central sulfonyl group bridging a 4-acetylamino phenyl ring and a phenyl-substituted acetic acid moiety. Its structure features:

  • Sulfonamide core: Provides hydrogen-bonding capabilities and structural rigidity.
  • 4-Acetylamino phenyl group: Enhances solubility and modulates electronic properties via the acetyl group.

Key physicochemical properties (inferred from analogs):

  • logP: ~1.5–2.0 (moderate lipophilicity) .
  • IR peaks: SO₂NH (~1160 cm⁻¹), CONH (~1680 cm⁻¹) .
  • NMR signals: Aromatic protons (δ 7.5–7.8 ppm), acetyl CH₃ (δ ~2.07 ppm) .

Properties

IUPAC Name

2-[(4-acetamidophenyl)sulfonylamino]-2-phenylacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-11(19)17-13-7-9-14(10-8-13)24(22,23)18-15(16(20)21)12-5-3-2-4-6-12/h2-10,15,18H,1H3,(H,17,19)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNDWLIIQRYPLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-acetylaminobenzenesulfonyl chloride with phenylacetic acid under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding sulfonyl derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products:

  • Oxidation can yield sulfonyl derivatives.
  • Reduction can produce sulfide derivatives.
  • Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry: . Industry: The compound can be used in the production of specialty chemicals and as a building block for more complex organic compounds.

Mechanism of Action

The mechanism by which ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid exerts its effects is primarily through the inhibition of specific enzymes. The sulfonamide group is known to mimic the structure of natural substrates of enzymes, thereby competitively inhibiting enzyme activity. This inhibition can disrupt metabolic pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

a. 2-(4-Chlorobenzenesulfonamido)-2-phenylacetic acid ()
  • Structure : Chlorine substituent on the sulfonyl phenyl ring.
  • Impact :
    • Increased molecular weight (333.77 g/mol vs. 305.35 g/mol for methyl analog).
    • Higher logP (~2.5) due to electron-withdrawing Cl .
    • Enhanced antimicrobial activity in some sulfonamides .
b. (2R)-{[(4-Methylphenyl)sulfonyl]amino}(phenyl)acetic acid ()
  • Structure : Methyl group on the sulfonyl phenyl ring.
  • Impact :
    • Lower molecular weight (305.35 g/mol).
    • Reduced steric hindrance compared to bulkier substituents.
    • Methyl group may improve metabolic stability .
c. N-[4-[[(4-Methyl-1-piperazinyl)amino]sulfonyl]phenyl]acetamide ()
  • Structure: Piperazinylamino substituent on the sulfonamide.
  • Impact :
    • Basic piperazine group enhances solubility in acidic environments.
    • Demonstrated antitubercular activity (MIC < 1 µg/mL) .

Modifications to the Acetic Acid Moiety

a. ({[4-(Acetylamino)phenyl]sulfonyl}amino)acetic acid ()
  • Structure : Simplified phenylacetic acid replaced with glycine.
  • Impact :
    • Reduced steric bulk (PSA = 120.95 Ų vs. ~140 Ų for phenyl analog).
    • Lower molecular weight (272.29 g/mol) .
b. [2-(([4-(Acetylamino)phenyl]sulfonyl)amino)-1,3-thiazol-4-yl]acetic acid ()
  • Structure : Thiazole ring incorporated into the acetic acid chain.
  • May enhance binding to enzymatic targets like carbonic anhydrase .

Stereochemical Variants

a. (S)-Amino-(4-chlorophenyl)acetic acid ()
  • Structure : Chiral center at the acetic acid α-carbon.
  • Impact :
    • Enantioselective biological activity; (S)-isomers often show higher potency in drug analogs .

Biological Activity

({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid is a complex organic compound with potential biological applications. Its unique structural features, including an acetylamino group and a phenylsulfonyl moiety, suggest diverse interactions with biological targets. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative studies with similar compounds.

Structural Characteristics

The compound's structure can be summarized as follows:

  • Molecular Formula : C16H15N2O3S
  • Key Functional Groups :
    • Acetylamino group
    • Phenylsulfonyl group
    • Acetic acid moiety

These functional groups contribute to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting that this compound may also act as an enzyme inhibitor, potentially affecting various biochemical processes in cells.
  • Transporter Interactions : The compound may interact with proton-coupled oligopeptide transporters, which are crucial for the uptake of amino acids and peptides in cells.

Antibacterial Activity

Studies on related compounds have demonstrated significant antibacterial activity. For instance, phenylacetic acid derivatives have shown effectiveness against various bacterial strains. The mechanism includes:

  • Disruption of cell membrane integrity.
  • Inhibition of protein synthesis.
  • Alteration of metabolic processes within bacterial cells .

Case Studies

  • Phenylacetic Acid Derivatives : Research indicates that phenylacetic acid exhibits good antibacterial properties against Agrobacterium tumefaciens, with an IC50 value of 0.8038 mg/mL. This suggests that similar derivatives may possess comparable or enhanced antibacterial effects due to structural similarities .
  • Enzyme Interaction Studies : A study highlighted the potential for these compounds to inhibit key enzymes in metabolic pathways, which could lead to therapeutic applications in conditions where enzyme regulation is critical.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
(1-[(([4-(Methanesulfonyl)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid StructureModerate enzyme inhibitionSimilar sulfonamide structure
(1-[(([4-(Benzylamino)phenyl]sulfonyl)amino)methyl]cyclohexyl)acetic acid StructureHigh antibacterial activityEnhanced activity due to benzyl group

This table highlights how variations in the chemical structure can influence biological activity, emphasizing the need for further research into this compound.

Synthesis and Preparation Methods

The synthesis of this compound involves several steps:

  • Formation of Acetylamino Group : Acetylation of an amine on a phenolic ring.
  • Cyclohexylmethylation : Introduction via Friedel-Crafts alkylation.
  • Acetic Acid Addition : Final addition to form the complete structure.

Optimization of reaction conditions is crucial for maximizing yield and purity during synthesis.

Future Directions and Applications

The potential applications of this compound are vast:

  • Drug Development : Its unique structure makes it a candidate for developing new therapeutic agents targeting specific diseases.
  • Material Science : The compound could be explored for its properties in creating advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ({[4-(Acetylamino)phenyl]sulfonyl}amino)(phenyl)acetic acid, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via sulfonylation of a primary amine (e.g., 4-acetamidoaniline) with a sulfonyl chloride derivative, followed by coupling to phenylacetic acid. Key reagents include sulfonyl chlorides, triethylamine (as a base), and dichloromethane as a solvent. Temperature control (0–5°C during sulfonylation) minimizes side reactions like hydrolysis. Yields typically range from 60–75% under inert atmospheres .
  • Critical Parameters : Excess sulfonyl chloride (1.2–1.5 equivalents) improves conversion, while pH > 7 stabilizes intermediates. Post-synthesis purification via recrystallization (ethanol/water) enhances purity .

Q. How can researchers characterize the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should use HPLC or UV-Vis spectroscopy to monitor degradation. Prepare buffered solutions (pH 2–12) and incubate samples at 25°C, 40°C, and 60°C. Hydrolytic degradation is expected at pH < 3 (cleavage of sulfonamide bonds) and pH > 10 (amide bond hydrolysis). Stability is optimal at pH 6–8 .

Q. What analytical techniques are most effective for confirming structural integrity?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR identify sulfonamide protons (δ 7.5–8.0 ppm) and acetamide carbonyls (δ 170–175 ppm).
  • FT-IR : Confirm sulfonyl S=O stretches (1350–1150 cm1^{-1}) and amide C=O (1650–1680 cm1^{-1}).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z 375.1 for C16_{16}H16_{16}N2_2O5_5S) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis pathway and predict side reactions?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) model transition states and activation energies for sulfonylation. Tools like Gaussian or ORCA predict competing pathways (e.g., over-sulfonylation). ICReDD’s reaction path search methods integrate computational and experimental data to prioritize high-yield conditions .

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols:

  • Use identical cell lines (e.g., HEK293 for enzyme inhibition).
  • Control solvent concentration (DMSO < 0.1% v/v).
  • Validate results with orthogonal assays (e.g., SPR for binding affinity vs. fluorescence-based activity) .

Q. How can researchers design experiments to probe the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Studies : Measure KiK_i (inhibition constant) via Lineweaver-Burk plots. Vary substrate concentrations with fixed inhibitor levels.
  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., carbonic anhydrase). Focus on sulfonamide-Zn2+^{2+} coordination and acetamide hydrophobic pockets .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

  • Methodological Answer :

  • Preparative HPLC : Use C18 columns with gradient elution (acetonitrile/water + 0.1% TFA).
  • Crystallography : Optimize solvent systems (e.g., ethyl acetate/hexane) for single-crystal growth. X-ray diffraction resolves stereochemical ambiguities .

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